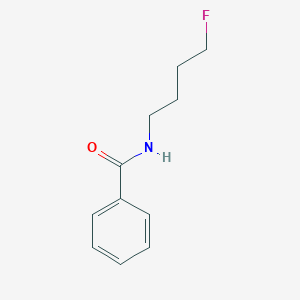![molecular formula C17H25NO B13489508 [5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13489508.png)
[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol: is a complex organic compound featuring a bicyclic structure with a tertiary butyl group and a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of [5-(3-Tert-butylphenyl)-3-azabicyclo[31One common method involves the enantioselective construction of the bicyclic core, which can be achieved through various stereoselective transformations starting from acyclic precursors .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms or other leaving groups are replaced by nucleophiles such as hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like hydroxide or alkoxide ions, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecular architectures.
Biology: In biological research, it may serve as a ligand or a probe to study receptor-ligand interactions and enzyme mechanisms.
Industry: In the industrial sector, the compound can be utilized in the synthesis of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of [5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol involves its interaction with specific molecular targets, such as receptors or enzymes. The bicyclic structure and the presence of the phenyl and tert-butyl groups contribute to its binding affinity and specificity. The compound may modulate biological pathways by acting as an agonist or antagonist, depending on the target.
Comparaison Avec Des Composés Similaires
- [3-(3-Tert-butylphenyl)-2-azabicyclo[3.1.1]heptan-1-yl]methanol
- [5-(3-Tert-butylphenyl)-3-azabicyclo[3.2.1]octan-1-yl]methanol
Uniqueness: Compared to similar compounds, [5-(3-Tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol exhibits unique structural features that may enhance its stability, binding affinity, and specificity in various applications. The specific arrangement of the bicyclic core and the substituents contribute to its distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C17H25NO |
|---|---|
Poids moléculaire |
259.4 g/mol |
Nom IUPAC |
[5-(3-tert-butylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C17H25NO/c1-15(2,3)13-5-4-6-14(7-13)17-8-16(9-17,12-19)10-18-11-17/h4-7,18-19H,8-12H2,1-3H3 |
Clé InChI |
NUNKCDDCTTYJLZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=CC(=C1)C23CC(C2)(CNC3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-Oxatricyclo[3.3.1.1,3,7]decan-1-yl}ethan-1-amine hydrochloride](/img/structure/B13489432.png)





![2-{[(furan-2-yl)methyl]amino}-N-(4-methoxyphenyl)-1,3-benzoxazole-5-sulfonamide](/img/structure/B13489471.png)







